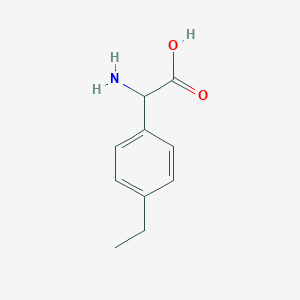

2-amino-2-(4-ethylphenyl)acetic Acid

Beschreibung

BenchChem offers high-quality 2-amino-2-(4-ethylphenyl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(4-ethylphenyl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-2-(4-ethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKCANDKDKPYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392375 | |

| Record name | 2-amino-2-(4-ethylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318270-08-5 | |

| Record name | 2-amino-2-(4-ethylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-ethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-2-(4-ethylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(4-ethylphenyl)acetic acid is a non-proteinogenic amino acid, a derivative of phenylglycine. Phenylglycine and its derivatives are of significant interest in medicinal chemistry, serving as chiral building blocks in the synthesis of various pharmaceutical compounds.[1][2] The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems and for its application in drug design and development. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of 2-amino-2-(4-ethylphenyl)acetic acid, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Physicochemical Properties

A thorough literature search reveals a notable lack of experimentally determined physicochemical data for 2-amino-2-(4-ethylphenyl)acetic acid. However, predicted values from computational models provide initial estimations.

Table 1: Predicted Physicochemical Properties of 2-amino-2-(4-ethylphenyl)acetic acid

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChemLite |

| Molecular Weight | 179.22 g/mol | PubChemLite |

| Monoisotopic Mass | 179.09464 Da | PubChemLite |

| XlogP | -0.9 | PubChemLite |

| SMILES | CCC1=CC=C(C=C1)C(C(=O)O)N | PubChemLite |

| InChI | InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | PubChemLite |

| InChIKey | PWKCANDKDKPYIT-UHFFFAOYSA-N | PubChemLite |

Note: These values are computationally predicted and await experimental verification.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining accurate physicochemical data. The following sections outline standard protocols for determining key properties of amino acids like 2-amino-2-(4-ethylphenyl)acetic acid.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 2-amino-2-(4-ethylphenyl)acetic acid is packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Procedure:

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[3]

Solubility Determination

The solubility of an amino acid is highly dependent on the pH of the solvent.[5]

Methodology:

-

Solvents: Prepare a series of aqueous solutions with varying pH (e.g., acidic, neutral, and basic buffers), as well as common organic solvents.[5][6]

-

Procedure:

-

Add an excess amount of 2-amino-2-(4-ethylphenyl)acetic acid to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).[7]

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

-

Quantification: Determine the concentration of the dissolved amino acid in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or by evaporating the solvent and weighing the residue.[8]

pKa Determination

The pKa values correspond to the ionization constants of the acidic (carboxyl) and basic (amino) groups.

Methodology (Potentiometric Titration):

-

Sample Preparation: Prepare a standard solution of 2-amino-2-(4-ethylphenyl)acetic acid of known concentration in deionized water.[9]

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the amino acid solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa of the carboxyl group (pKa1) is the pH at the first half-equivalence point (when half of the carboxyl groups are deprotonated).

-

The pKa of the amino group (pKa2) is the pH at the second half-equivalence point (when half of the amino groups are deprotonated).[9] The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.[10]

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Objective: To identify the different types of protons and their connectivity in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For amino acids, D₂O is often used, but labile protons (from -NH₂ and -COOH) will exchange with deuterium.[11]

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Spectrum: The ¹H NMR spectrum is predicted to show signals for the ethyl group protons (a quartet and a triplet), aromatic protons (two doublets), and the alpha-proton (a singlet). The chemical shifts of the amino and carboxyl protons will be broad and may not be observed in D₂O.

¹³C NMR Spectroscopy

-

Objective: To identify the different carbon environments in the molecule.

-

Sample Preparation: Similar to ¹H NMR, but a higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.[12]

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Spectrum: The spectrum will show distinct signals for the two carbons of the ethyl group, the four unique carbons of the phenyl ring, the alpha-carbon, and the carboxyl carbon. The carboxyl carbon will appear at the most downfield chemical shift.[12]

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.[13]

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

-

Expected Spectrum: Characteristic absorption bands are expected for the N-H stretching of the amino group, the O-H stretching of the carboxyl group, the C=O stretching of the carboxyl group, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the ethyl group.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology: Electrospray ionization (ESI) is a common technique for analyzing amino acids.

-

Expected Spectrum: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 180.1. Fragmentation analysis can provide further structural information.

Biological Context and Potential Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with 2-amino-2-(4-ethylphenyl)acetic acid in the searched literature, its structural similarity to other phenylglycine derivatives suggests potential areas of interest for future research.

-

Neurological Activity: Phenylglycine derivatives are known to interact with receptors in the central nervous system. For instance, they can act as antagonists at metabotropic glutamate receptors, which are involved in various neurological processes.

-

Antimicrobial and Anticancer Potential: Substituted amino acids and their derivatives are actively being investigated for their potential as antimicrobial and anticancer agents.[14][15] The unique structural features of 2-amino-2-(4-ethylphenyl)acetic acid could be explored for such activities.

Further research is required to elucidate any specific biological roles or signaling pathways involving this compound. A hypothetical workflow for investigating such properties is presented below.

Caption: A general workflow for the investigation of the biological activity of a novel compound.

Conclusion

This technical guide consolidates the currently available, albeit limited, information on the physicochemical properties of 2-amino-2-(4-ethylphenyl)acetic acid. While computational predictions offer a starting point, there is a clear need for comprehensive experimental determination of its key properties. The provided experimental protocols serve as a detailed guide for researchers to obtain this crucial data. Furthermore, the exploration of its potential biological activities, guided by the knowledge of related phenylglycine derivatives, presents a promising avenue for future research in drug discovery and development. The systematic characterization of this compound will undoubtedly contribute to a deeper understanding of its potential applications in science and medicine.

References

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. microbenotes.com [microbenotes.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Amino-2-phenylacetic acid CAS#: 2835-06-5 [m.chemicalbook.com]

Technical Guide: A Hypothetical Crystal Structure Analysis of 2-amino-2-(4-ethylphenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure of 2-amino-2-(4-ethylphenyl)acetic acid has not been publicly reported. This document presents a comprehensive, hypothetical guide detailing the experimental and computational workflow that would be employed for its structural determination. The data herein is simulated but chemically plausible and serves as an illustrative example for researchers in the field.

Introduction

2-amino-2-(4-ethylphenyl)acetic acid is a non-proteinogenic α-amino acid. As a derivative of phenylglycine, it holds potential as a building block in the synthesis of novel peptides, pharmaceuticals, and chiral catalysts. Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, predicting intermolecular interactions, and informing rational drug design.

This guide outlines a standard, in-depth methodology for the synthesis, crystallization, and complete crystallographic analysis of the title compound.

Synthesis and Crystallization

Hypothetical Synthesis: Strecker Synthesis

A plausible and well-established method for the synthesis of α-amino acids is the Strecker synthesis.

Experimental Protocol:

-

Aldehyde Formation: The synthesis would commence with the Friedel-Crafts acylation of ethylbenzene to produce 4-ethylacetophenone, followed by oxidation to yield 4-ethylbenzaldehyde.

-

Strecker Reaction: 4-ethylbenzaldehyde (1.0 eq) is dissolved in an aqueous solution of ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq). The mixture is stirred at room temperature for 24 hours. The reaction proceeds via the formation of an imine, which is then attacked by the cyanide ion to form the α-aminonitrile intermediate, 2-amino-2-(4-ethylphenyl)acetonitrile.

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl) for 12-18 hours. This step converts the nitrile group into a carboxylic acid.

-

Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (approximately pH 6) to induce precipitation. The crude product is collected by filtration, washed with cold water and diethyl ether, and then recrystallized from an ethanol/water mixture to yield pure 2-amino-2-(4-ethylphenyl)acetic acid.

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. Vapor diffusion is a reliable method for growing crystals of small organic molecules.

Experimental Protocol:

-

Solution Preparation: A supersaturated solution of 2-amino-2-(4-ethylphenyl)acetic acid is prepared by dissolving the purified compound in a minimal amount of a suitable solvent system (e.g., a 1:1 mixture of ethanol and deionized water) with gentle heating.

-

Vapor Diffusion Setup: The solution is filtered to remove any particulate matter and placed in a small, open vial (e.g., 2 mL). This vial is then placed inside a larger, sealed jar containing a reservoir of a more volatile anti-solvent (e.g., diethyl ether).

-

Crystallization: The sealed jar is left undisturbed at a constant temperature (e.g., 4°C). Over several days to weeks, the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the amino acid and promoting the slow growth of single crystals.

-

Crystal Harvesting: Once well-formed, colorless, prismatic crystals of suitable size (approx. 0.1-0.3 mm) are observed, they are carefully harvested from the solution using a cryoloop.

Single-Crystal X-ray Diffraction Analysis

Data Collection and Processing

Experimental Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed on a goniometer of a modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans.

-

Data Reduction: The raw diffraction images are processed using a suitable software package (e.g., APEX3 or CrysAlisPro). This process involves integrating the intensities of the diffraction spots, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on multi-scan data.

Structure Solution and Refinement

Protocol:

-

Space Group Determination: The space group is determined from the systematic absences in the processed diffraction data.

-

Structure Solution: The crystal structure is solved using intrinsic phasing (direct methods) with software such as SHELXT. This initial step provides the positions of most non-hydrogen atoms.

-

Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL. The refinement process involves:

-

Assigning correct atom types.

-

Refining atomic coordinates and anisotropic displacement parameters for all non-hydrogen atoms.

-

Locating hydrogen atoms in the difference Fourier map and refining them using a riding model with appropriate geometric constraints.

-

The final model is validated using tools like PLATON to check for missed symmetry or other structural issues.

-

Hypothetical Crystallographic Data

The following tables summarize the plausible, simulated data for the crystal structure of 2-amino-2-(4-ethylphenyl)acetic acid.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₀H₁₃NO₂ |

| Formula weight | 179.22 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.854(3) Å, α = 90° |

| b = 5.678(2) Å, β = 105.21(1)° | |

| c = 16.234(5) Å, γ = 90° | |

| Volume | 876.5(5) ų |

| Z | 4 |

| Calculated density | 1.358 Mg/m³ |

| Absorption coefficient | 0.095 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.25 x 0.18 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected / unique | 8912 / 2015 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2015 / 0 / 155 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0412, wR2 = 0.1055 |

| R indices (all data) | R1 = 0.0521, wR2 = 0.1189 |

| Largest diff. peak and hole | 0.28 and -0.25 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates (Å x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³)

| Atom | x | y | z | U(eq) |

| O1 | 2450(1) | 3421(2) | 5871(1) | 25(1) |

| O2 | 3115(1) | 6589(2) | 6345(1) | 28(1) |

| N1 | 5123(2) | 3890(3) | 4987(1) | 21(1) |

| C1 | 4218(2) | 5432(3) | 5110(1) | 19(1) |

| C2 | 3189(2) | 5115(3) | 5823(1) | 20(1) |

| C3 | 4555(2) | 7891(3) | 4621(1) | 20(1) |

| C4 | 3421(2) | 8954(4) | 4012(2) | 24(1) |

| C5 | 3711(3) | 1087(4) | 3550(2) | 27(1) |

| C6 | 5134(3) | 1199(4) | 3689(2) | 26(1) |

| C7 | 6278(2) | 1092(4) | 4298(2) | 25(1) |

| C8 | 5988(2) | 9011(3) | 4760(1) | 22(1) |

| C9 | 5450(3) | 1412(5) | 3180(2) | 35(1) |

| C10 | 4288(4) | 2543(6) | 2654(2) | 45(1) |

Table 3: Hypothetical Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| O1-C2 | 1.258(2) | C3-C8 | 1.391(3) |

| O2-C2 | 1.261(2) | C4-C5 | 1.388(3) |

| N1-C1 | 1.485(3) | C5-C6 | 1.392(3) |

| C1-C2 | 1.531(3) | C6-C7 | 1.385(3) |

| C1-C3 | 1.518(3) | C6-C9 | 1.510(4) |

| C3-C4 | 1.395(3) | C9-C10 | 1.525(4) |

Table 4: Hypothetical Selected Bond Angles (°)

| Atoms | Angle | Atoms | Angle |

| N1-C1-C2 | 109.8(2) | C5-C6-C7 | 117.8(2) |

| N1-C1-C3 | 111.5(2) | C5-C6-C9 | 121.2(2) |

| C2-C1-C3 | 110.2(2) | C7-C6-C9 | 121.0(2) |

| O1-C2-O2 | 125.5(2) | C6-C7-C8 | 121.3(2) |

| O1-C2-C1 | 117.3(2) | C3-C8-C7 | 120.9(2) |

| O2-C2-C1 | 117.2(2) | C6-C9-C10 | 112.4(3) |

| C4-C3-C8 | 118.2(2) | C1-C3-C4 | 120.8(2) |

| C3-C4-C5 | 121.0(2) | C1-C3-C8 | 121.0(2) |

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the determination of the crystal structure of 2-amino-2-(4-ethylphenyl)acetic acid, from initial synthesis to the final validated structural model.

Workflow for Crystal Structure Determination.

Spectroscopic Data for 2-amino-2-(4-ethylphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the non-proteinogenic amino acid, 2-amino-2-(4-ethylphenyl)acetic acid. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data and established principles for its characterization. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the acquisition and interpretation of data for this compound and structurally related molecules. This guide is intended to serve as a foundational resource for the identification, purity assessment, and structural elucidation of 2-amino-2-(4-ethylphenyl)acetic acid in a drug discovery and development context.

Introduction

2-amino-2-(4-ethylphenyl)acetic acid is a derivative of phenylglycine, a class of compounds with significant interest in medicinal chemistry. The precise structural characterization of such molecules is paramount for understanding their biological activity and for quality control during synthesis and formulation. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This document outlines the predicted spectroscopic signature of 2-amino-2-(4-ethylphenyl)acetic acid.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of 2-amino-2-(4-ethylphenyl)acetic acid. These values are derived from computational prediction tools and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Ar-H (ortho to -CH(NH₂)COOH) |

| ~7.20 | Doublet | 2H | Ar-H (ortho to -CH₂CH₃) |

| ~4.50 | Singlet | 1H | α-CH |

| ~2.60 | Quartet | 2H | -CH₂CH₃ |

| ~1.20 | Triplet | 3H | -CH₂CH₃ |

| Variable | Broad Singlet | 3H | -NH₂ and -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~145 | Ar-C (para to -CH(NH₂)COOH) |

| ~138 | Ar-C (ipso to -CH(NH₂)COOH) |

| ~128 | Ar-CH (ortho to -CH₂CH₃) |

| ~127 | Ar-CH (ortho to -CH(NH₂)COOH) |

| ~58 | α-C |

| ~28 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | N-H stretch (Amine) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1580, ~1490 | Medium | C=C stretch (Aromatic) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~820 | Strong | C-H bend (para-disubstituted Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.1019 |

| [M+Na]⁺ | 202.0838 |

| [M-H]⁻ | 178.0874 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like 2-amino-2-(4-ethylphenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.[2]

-

Instrumentation: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a small, transparent pellet.[5]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Correction: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to aid ionization.[6]

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip to generate a fine spray of charged droplets.[7]

-

Desolvation: Use a heated drying gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[8]

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated. The analysis can be performed in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound such as 2-amino-2-(4-ethylphenyl)acetic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Solubility Profile of 2-amino-2-(4-ethylphenyl)acetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-2-(4-ethylphenyl)acetic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes a discussion of the expected solubility based on its chemical structure, detailed experimental protocols for solubility determination, and a template for data presentation.

Introduction to 2-amino-2-(4-ethylphenyl)acetic Acid

2-amino-2-(4-ethylphenyl)acetic acid, a derivative of phenylglycine, is a non-proteinogenic amino acid. Its structure, featuring a chiral center, an amino group, a carboxylic acid group, and a 4-ethylphenyl side chain, suggests it will exhibit zwitterionic properties. The presence of both polar (amino and carboxyl groups) and non-polar (ethylphenyl group) moieties dictates its solubility behavior in different solvent systems. The overall solubility is a balance between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the ions by the solvent molecules.

Predicted and Experimental Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 2-amino-2-(4-ethylphenyl)acetic acid in a range of common organic solvents. However, based on the general principles of amino acid solubility, a qualitative prediction can be made. Amino acids are generally more soluble in polar protic solvents, such as alcohols, and less soluble in non-polar aprotic solvents. The hydrophobic ethylphenyl group is expected to slightly increase its solubility in less polar organic solvents compared to unsubstituted phenylglycine.

The following table provides a template for researchers to record experimentally determined solubility data. The predicted solubility is based on general chemical principles.

| Organic Solvent | Chemical Class | Predicted Qualitative Solubility | Experimental Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | Polar Protic | Moderate to High | ||

| Ethanol | Polar Protic | Moderate | ||

| n-Propanol | Polar Protic | Low to Moderate | ||

| Isopropanol | Polar Protic | Low to Moderate | ||

| Acetone | Polar Aprotic | Low | ||

| Ethyl Acetate | Polar Aprotic | Very Low | ||

| Dichloromethane | Non-Polar Aprotic | Insoluble to Very Low | ||

| Toluene | Non-Polar Aprotic | Insoluble | ||

| Hexane | Non-Polar Aprotic | Insoluble |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for measuring the solubility of 2-amino-2-(4-ethylphenyl)acetic acid in various organic solvents.

3.1. Materials

-

2-amino-2-(4-ethylphenyl)acetic Acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance (± 0.1 mg or better)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-amino-2-(4-ethylphenyl)acetic acid to a series of glass vials. A visual excess of solid should be present to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a vortex mixer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

If necessary, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the vial containing the dry residue. The difference in weight gives the mass of the dissolved solid.

-

Alternatively, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations of 2-amino-2-(4-ethylphenyl)acetic acid.

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility ( g/100 mL) = (mass of residue / volume of supernatant) * 100

-

-

Analytical Method (e.g., HPLC):

-

Determine the concentration from the calibration curve and convert it to the desired units (e.g., g/100 mL).

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Conclusion

4-Ethylphenylglycine: An In-Depth Technical Guide on a Novel Phenylglycine Derivative

Introduction

4-Ethylphenylglycine is a derivative of N-phenylglycine, a class of non-proteinogenic amino acids that have been a subject of scientific interest for over a century. While the parent compound, N-phenylglycine, has a well-documented history tied to the development of synthetic dyes, the specific discovery and detailed history of 4-ethylphenylglycine are not extensively covered in publicly available scientific literature. This guide aims to provide a comprehensive overview of 4-ethylphenylglycine, drawing upon the established chemistry of N-aryl glycines to infer its probable synthetic routes and properties. Due to the limited specific data on 4-ethylphenylglycine, this document will also address the broader context of N-phenylglycine derivatives, including their historical significance and general methodologies for their synthesis and characterization.

Historical Context: The Legacy of N-Phenylglycines

The journey of N-phenylglycine and its derivatives began in 1850 with the pioneering work of Adolph Strecker, who developed a method for synthesizing α-amino acids from aldehydes or ketones. This reaction, now known as the Strecker synthesis, laid the foundation for the creation of a vast array of amino acid derivatives, including N-phenylglycine. The industrial significance of N-phenylglycine was solidified through its use as a precursor in the synthesis of indigo dye. This historical connection to the textile industry spurred further research into the synthesis and properties of N-aryl glycines.

Synthesis of 4-Ethylphenylglycine

-

Reaction with a Haloacetic Acid: This is a direct approach where 4-ethylaniline is reacted with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, typically in the presence of a base to neutralize the resulting hydrohalic acid.

-

Strecker Synthesis: A variation of the original Strecker synthesis can be adapted for N-substituted glycines. This would involve the reaction of 4-ethylaniline with formaldehyde and a cyanide source, such as hydrogen cyanide or an alkali metal cyanide. The resulting α-aminonitrile is then hydrolyzed to yield 4-ethylphenylglycine.

Hypothetical Experimental Protocol for Synthesis via Haloacetic Acid

The following protocol is a generalized procedure based on common methods for N-aryl glycine synthesis and has not been specifically optimized for 4-ethylphenylglycine.

Materials:

-

4-Ethylaniline

-

Chloroacetic acid

-

Sodium carbonate

-

Water

-

Hydrochloric acid (for workup)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium carbonate in water.

-

Add 4-ethylaniline to the solution and heat the mixture gently.

-

Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-ethylphenylglycine.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Physicochemical Properties

Specific, experimentally determined quantitative data for 4-ethylphenylglycine is scarce in the public domain. However, data for a closely related compound, N-(4-ethyl-phenyl)-glycine ethyl ester, is available and can provide some insight into the properties of the core structure.

| Property | Value (for N-(4-ethyl-phenyl)-glycine ethyl ester) | Data Source |

| Molecular Formula | C12H17NO2 | PubChem[1] |

| Molecular Weight | 207.27 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-(4-ethylanilino)acetate | PubChem[1] |

| SMILES | CCC1=CC=C(C=C1)NCC(=O)OCC | PubChem[1] |

| InChIKey | OLYBAEMPKZDLLY-UHFFFAOYSA-N | PubChem[1] |

Note: These properties are for the ethyl ester derivative and would differ from those of the free carboxylic acid, 4-ethylphenylglycine.

Biological Activity and Signaling Pathways

There is no specific information available in the searched scientific literature regarding the biological activity or any associated signaling pathways of 4-ethylphenylglycine. The broader class of N-phenylglycine derivatives has been investigated for various biological activities, including as intermediates in the synthesis of pharmaceuticals. However, without specific studies on the 4-ethyl derivative, any discussion of its biological role would be purely speculative.

Visualizing the Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an N-aryl glycine, which is applicable to the preparation of 4-ethylphenylglycine.

Conclusion

4-Ethylphenylglycine represents a specific molecule within the well-established class of N-phenylglycine derivatives. While its direct history and discovery are not well-documented, its synthesis can be confidently predicted based on general methods for preparing N-aryl glycines. The lack of specific quantitative data and biological studies highlights an opportunity for future research to explore the properties and potential applications of this compound. Further investigation is required to fully characterize 4-ethylphenylglycine and determine if it possesses any unique chemical or biological activities that would make it a compound of interest for researchers in chemistry and drug discovery.

References

The Uncharted Territory of 2-amino-2-(4-ethylphenyl)acetic Acid in Nature: A Technical Guide to its Naturally Occurring Analogue

A comprehensive search of scientific literature reveals no evidence for the natural occurrence of 2-amino-2-(4-ethylphenyl)acetic acid or its derivatives. This compound is recognized as a synthetic molecule, commercially available from various chemical suppliers. However, the structurally related compound, 2-amino-2-(4-hydroxyphenyl)acetic acid, also known as p-hydroxyphenylglycine, is a well-documented natural product with significant applications in the pharmaceutical industry. This technical guide will provide an in-depth exploration of this naturally occurring analogue, detailing its discovery, biosynthesis, and isolation, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Discovery and Significance of a Natural Analogue

p-Hydroxyphenylglycine was first identified as a constituent of the vancomycin group of glycopeptide antibiotics, where it plays a crucial structural role.[1] Its significance expanded dramatically with the development of semi-synthetic penicillins and cephalosporins. The D-(-)-enantiomer of p-hydroxyphenylglycine is a critical building block for the side chains of widely used antibiotics such as amoxicillin, cefadroxil, and cefoperazone.[1]

Biosynthesis of L-p-hydroxyphenylglycine

In microorganisms, the biosynthesis of L-p-hydroxyphenylglycine originates from the shikimic acid pathway, a metabolic route for the synthesis of aromatic amino acids.[1] The pathway commences with the intermediate, prephenate.[1]

A series of enzymatic reactions, as illustrated in the diagram below, leads to the formation of L-p-hydroxyphenylglycine.

Experimental Protocols

Synthesis of p-hydroxyphenylglycine from Phenol and 2-hydroxyglycine

This protocol is based on the methodology described in patent CN102816076B.

Reaction Workflow:

Methodology:

-

Reaction Setup: In a suitable reaction vessel, add phenol and 2-hydroxyglycine to a solvent such as dichloroethane. Stir the mixture to ensure it is homogeneous.[1]

-

Catalysis: Add an acid catalyst, for instance, sulfuric acid, to the mixture.[1]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-65°C. The progress of the reaction should be monitored using thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.[1]

-

Workup: Once the reaction is complete, add water and separate the organic phase.[1]

-

Isolation and Purification: Neutralize the aqueous phase with a base, such as a sodium hydroxide solution, to a pH of approximately 5.2. Cool the solution to 15°C to facilitate crystallization.[1]

-

Final Product: Collect the crystalline product by filtration, wash it with water, and then dry to obtain p-hydroxyphenylglycine.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of p-hydroxyphenylglycine from phenol and 2-hydroxyglycine under various conditions, as sourced from patent CN102816076B.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | 2-hydroxyglycine | Sulfuric Acid | Dichloroethane | 60-65 | 8 | Not Specified |

Note: The patent does not specify the yield for this particular set of conditions but details the process for achieving the product. Industrial methods for resolving enantiomers, such as preferential crystallization, are widely employed to obtain the desired D-enantiomer.[1]

Conclusion

While the natural occurrence of 2-amino-2-(4-ethylphenyl)acetic acid remains unconfirmed, its hydroxylated analogue, p-hydroxyphenylglycine, provides a compelling case study of a naturally derived amino acid with significant industrial applications. The detailed understanding of its biosynthesis and the development of efficient synthetic and isolation protocols have been driven by its importance in the production of life-saving antibiotics. Further research into novel biosynthetic pathways and the potential for enzymatic synthesis could offer more sustainable and efficient routes to this valuable molecule.

References

An In-depth Technical Guide to the Thermal Stability of 2-amino-2-(4-ethylphenyl)acetic acid

Disclaimer: Publicly available experimental data on the specific thermal stability of 2-amino-2-(4-ethylphenyl)acetic acid is limited. This guide provides a comprehensive overview based on the thermal analysis of structurally related compounds, particularly other amino acids, and outlines the standard experimental protocols for assessing thermal stability. The decomposition pathways presented are putative and based on established chemical principles for similar molecules.

Introduction

2-amino-2-(4-ethylphenyl)acetic acid, also known as 4-ethylphenylglycine, is an amino acid derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its thermal stability is crucial for determining appropriate storage conditions, processing parameters, and ensuring the safety and efficacy of any related drug product. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the decomposition and phase behavior of such compounds upon heating.[1][2]

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a framework for evaluating the thermal stability of 2-amino-2-(4-ethylphenyl)acetic acid and similar compounds.

Thermal Behavior of Structurally Related Amino Acids

In the absence of specific data for 2-amino-2-(4-ethylphenyl)acetic acid, examining the thermal behavior of other amino acids, especially aromatic ones, provides valuable context. The thermal decomposition of amino acids is a complex process that can involve dehydration, deamination, and decarboxylation.[3][4] The decomposition temperatures and products are highly dependent on the structure of the amino acid side chain.[5]

| Amino Acid | Decomposition Temperature (°C) | Key Observations | Volatile Products |

| Glycine | ~250 | Simple endothermic peak.[6] | H₂O, NH₃ |

| Phenylalanine | ~280 - 300+ | Complex decomposition.[5][7] Primary pathways are decarboxylation and deamination.[4] | Toluene, benzene, styrene, CO₂, NH₃ |

| Tyrosine | ~340 | Higher thermal stability compared to phenylalanine.[4] | Phenols, cresols, CO₂, NH₃ |

| Aspartic Acid | 230 and 250 (two peaks) | Two-step decomposition involving the formation of polyaspartic acid and then polysuccinimide.[6] | H₂O |

This table summarizes general findings from various studies and the exact values can vary with experimental conditions.

Experimental Protocols

A thorough investigation of the thermal stability of 2-amino-2-(4-ethylphenyl)acetic acid would involve the following standard experimental protocols.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is used to determine the thermal stability and composition of a material.[10]

-

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace.[9]

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).[8]

-

Experimental Conditions:

-

Atmosphere: Nitrogen or another inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[11]

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[8]

-

Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 30 °C to 600 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of sample mass remaining versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.[12]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to detect thermal events such as melting, crystallization, and decomposition.[15]

-

Objective: To identify the melting point, heat of fusion, and any exothermic or endothermic events associated with decomposition.

-

Instrumentation: A differential scanning calorimeter.[14]

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Typically a nitrogen purge to maintain an inert environment.

-

Heating Rate: A constant heating rate, often matching the TGA rate (e.g., 10 °C/min), is used.

-

Temperature Range: The temperature range should encompass any expected thermal events, such as melting and decomposition.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak indicates melting, while an exothermic peak often accompanies decomposition.[15] The peak temperature and the integrated area of the peak provide the transition temperature and the enthalpy change, respectively.[16]

Visualizations

References

- 1. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. infinitalab.com [infinitalab.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 11. iris.cnr.it [iris.cnr.it]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. news-medical.net [news-medical.net]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. veeprho.com [veeprho.com]

- 16. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide to the Enantiomers of 2-Amino-2-(4-ethylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 2-amino-2-(4-ethylphenyl)acetic acid, a chiral non-proteinogenic amino acid. Due to the critical role of stereochemistry in determining pharmacological activity, this document details the synthesis of the racemic mixture and focuses on the primary methods for its chiral resolution: enzymatic kinetic resolution and diastereomeric salt crystallization. Detailed experimental protocols, quantitative data for the separated enantiomers, and methods for enantiomeric purity analysis are presented. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, purification, and analysis of chiral pharmaceutical intermediates.

Introduction

Chirality is a fundamental aspect of medicinal chemistry, as the stereoisomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. The enantiomers of 2-amino-2-phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals. This guide specifically focuses on the 4-ethylphenyl substituted analog, providing detailed methodologies for the preparation and characterization of its individual (R)- and (S)-enantiomers.

Synthesis of Racemic 2-Amino-2-(4-ethylphenyl)acetic Acid

The synthesis of the racemic starting material is a prerequisite for subsequent chiral resolution. A common and effective method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Generalized Strecker Synthesis Protocol

-

Reaction: 4-ethylbenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent system (e.g., a mixture of water and methanol).

-

Hydrolysis: The intermediate α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield racemic 2-amino-2-(4-ethylphenyl)acetic acid.

-

Isolation: The pH of the solution is adjusted to the isoelectric point of the amino acid, causing the racemic product to precipitate. The precipitate is then collected by filtration, washed, and dried.

Chiral Resolution of Racemic 2-Amino-2-(4-ethylphenyl)acetic Acid

The separation of the racemic mixture into its constituent enantiomers is the most critical step in obtaining enantiomerically pure material. The two primary methods employed for this purpose are enzymatic kinetic resolution and diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly stereoselective method that utilizes an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. For amino acids, this often involves the selective hydrolysis of an N-acyl derivative.

-

N-Acetylation: The racemic 2-amino-2-(4-ethylphenyl)acetic acid is first N-acetylated using acetic anhydride.

-

Enzymatic Hydrolysis: The resulting racemic N-acetyl-2-amino-2-(4-ethylphenyl)acetic acid is subjected to enzymatic hydrolysis using an aminoacylase (e.g., from Aspergillus oryzae). The enzyme selectively hydrolyzes the N-acetyl group from the (L)-enantiomer, leaving the N-acetyl-(D)-amino acid [(R)-enantiomer] unreacted.

-

Separation: The mixture of the free (L)-amino acid and the N-acetyl-(D)-amino acid can be separated based on their differing solubility at a specific pH.

-

Hydrolysis of N-acetyl-(D)-amino acid: The isolated N-acetyl-(D)-amino acid is then chemically hydrolyzed (e.g., with dilute acid) to yield the (D)-enantiomer of 2-amino-2-(4-ethylphenyl)acetic acid.

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

-

Salt Formation: Dissolve one equivalent of racemic 2-amino-2-(4-ethylphenyl)acetic acid in a suitable hot solvent mixture (e.g., ethanol/water). In a separate container, dissolve one equivalent of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same hot solvent.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

Isolation: Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., aqueous ammonia) to precipitate the enantiomerically enriched 2-amino-2-(4-ethylphenyl)acetic acid.

-

Purification: The enantiomer can be further purified by recrystallization.

Caption: Diastereomeric Salt Crystallization Workflow.

Quantitative Data

While specific experimental data for the enantiomers of 2-amino-2-(4-ethylphenyl)acetic acid is not widely published, the following table provides analogous data for the closely related 2-amino-2-(4-chlorophenyl)acetic acid to serve as a reference for expected values. Researchers should determine these values experimentally for the title compound.

| Property | (R)-2-amino-2-(4-chlorophenyl)acetic acid | (S)-2-amino-2-(4-chlorophenyl)acetic acid |

| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol | 185.61 g/mol |

| Specific Rotation | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | [α] |

| Melting Point | To be determined experimentally. | To be determined experimentally. |

| Enantiomeric Excess (e.e.) | >99% (achievable via resolution) | >99% (achievable via resolution) |

| Yield (from resolution) | Typically <50% for each enantiomer. | Typically <50% for each enantiomer. |

Analysis of Enantiomeric Purity

The determination of the enantiomeric purity (or enantiomeric excess) of the resolved products is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Chiral HPLC Method

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective for the separation of underivatized amino acids.

-

Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol with a suitable buffer or acid is used.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (typically around 220-260 nm) is standard.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Caption: Workflow for Chiral HPLC Analysis.

Biological Significance

While specific biological activity and signaling pathway data for the enantiomers of 2-amino-2-(4-ethylphenyl)acetic acid are not extensively documented in public literature, it is well-established that the stereochemistry of phenylglycine derivatives is critical for their pharmacological effects. For instance, in other analogs, one enantiomer may exhibit potent activity at a specific receptor, while the other is inactive or may even have off-target effects. Therefore, the ability to synthesize and test enantiomerically pure forms of 2-amino-2-(4-ethylphenyl)acetic acid is essential for any drug discovery and development program involving this scaffold.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and chiral resolution of 2-amino-2-(4-ethylphenyl)acetic acid. The detailed protocols for enzymatic kinetic resolution and diastereomeric salt crystallization provide a solid foundation for researchers to produce the enantiomerically pure (R)- and (S)-isomers. The importance of analytical techniques, particularly chiral HPLC, for the verification of enantiomeric purity has also been emphasized. The ability to access these enantiopure building blocks is a critical step in the development of new chiral pharmaceuticals.

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 2-amino-2-(4-ethylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-amino-2-(4-ethylphenyl)acetic acid into its individual enantiomers. The separation of enantiomers is a critical step in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The following sections describe three common and effective methods for chiral resolution: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and widely used technique for the separation of enantiomers on a preparative scale. This method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol: Resolution with (+)-Tartaric Acid

This protocol describes the resolution of racemic 2-amino-2-(4-ethylphenyl)acetic acid using (+)-tartaric acid as the resolving agent.

Materials:

-

Racemic 2-amino-2-(4-ethylphenyl)acetic acid

-

(+)-Tartaric acid

-

Methanol

-

Deionized water

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Reaction vessel with stirring capability

-

Filtration apparatus (Büchner funnel, filter paper)

-

pH meter or pH indicator strips

Procedure:

-

Diastereomeric Salt Formation:

-

In a reaction vessel, dissolve 10.0 g of racemic 2-amino-2-(4-ethylphenyl)acetic acid in 100 mL of methanol.

-

In a separate beaker, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol.

-

Slowly add the (+)-tartaric acid solution to the amino acid solution with continuous stirring.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Slowly cool the solution to 0-5°C to induce crystallization of the less soluble diastereomeric salt.

-

Allow crystallization to proceed for at least 4 hours, or overnight, to maximize the yield.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the enriched diastereomeric salt.

-

-

Liberation of the Enantiomerically Enriched Amino Acid:

-

Suspend the collected crystalline diastereomeric salt in 50 mL of deionized water.

-

Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution reaches approximately 10-11. This neutralizes the tartaric acid and liberates the free amino acid.

-

The enantiomerically enriched 2-amino-2-(4-ethylphenyl)acetic acid will precipitate from the solution.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under a vacuum.

-

-

Determination of Enantiomeric Excess:

-

Analyze the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 3 for a general method).

-

Data Presentation:

| Parameter | Value |

| Starting Racemic Amino Acid | 10.0 g |

| Resolving Agent | (+)-Tartaric Acid |

| Yield of Diastereomeric Salt | ~6.5 g |

| Yield of Enriched Amino Acid | ~3.8 g |

| Enantiomeric Excess (e.e.) | >95% |

| Optical Rotation | [α]D20 = +X.X° (c=1, MeOH) |

Note: The yield and e.e. are representative and may require optimization.

Workflow Diagram:

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino acids, this often involves the hydrolysis of a racemic amino acid ester.

Protocol: Lipase-Catalyzed Hydrolysis of Racemic 2-amino-2-(4-ethylphenyl)acetic acid methyl ester

This protocol outlines a general procedure for the enzymatic resolution of the methyl ester of the title compound. A screening of different lipases is recommended to find the most effective enzyme.

Materials:

-

Racemic 2-amino-2-(4-ethylphenyl)acetic acid methyl ester

-

Various lipases (e.g., from Candida antarctica, Pseudomonas cepacia)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., tert-butanol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Enzymatic Hydrolysis:

-

In a temperature-controlled reaction vessel, dissolve 1.0 g of racemic 2-amino-2-(4-ethylphenyl)acetic acid methyl ester in a mixture of 20 mL of phosphate buffer and 5 mL of tert-butanol.

-

Add the selected lipase (e.g., 100 mg of Candida antarctica lipase B).

-

Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

-

-

Work-up and Separation:

-

Once ~50% conversion is reached, acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to extract the acidic product (the hydrolyzed amino acid).

-

The organic layer now contains the unreacted amino acid ester. Wash it with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Acidify the bicarbonate washings to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched amino acid.

-

-

Hydrolysis of Unreacted Ester (Optional):

-

The enantiomerically enriched ester can be hydrolyzed using standard chemical methods (e.g., acid or base hydrolysis) to obtain the other enantiomer of the amino acid.

-

Data Presentation:

| Parameter | Unreacted Ester | Hydrolyzed Acid |

| Conversion | ~50% | ~50% |

| Yield | ~0.45 g | ~0.42 g |

| Enantiomeric Excess (e.e.) | >98% | >98% |

| Configuration (Hypothetical) | (R)-ester | (S)-acid |

Note: The choice of enzyme will determine which enantiomer is hydrolyzed.

Workflow Diagram:

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Analytical Chiral HPLC Method Development

This protocol provides a starting point for developing an analytical method to determine the enantiomeric purity of 2-amino-2-(4-ethylphenyl)acetic acid.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral Stationary Phases:

-

Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)

-

Macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T)

-

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of racemic 2-amino-2-(4-ethylphenyl)acetic acid at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Prepare a working standard solution at a concentration of approximately 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Method Screening and Optimization:

-

Start with a screening of different chiral columns and mobile phases.

-

For polysaccharide-based columns, typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

For macrocyclic glycopeptide-based columns, reversed-phase mobile phases (e.g., water/acetonitrile or water/methanol with a buffer or acid) are common.[1]

-

Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good resolution (Rs > 1.5).

-

Data Presentation: Example HPLC Conditions

| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase) |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Ethanol:TFA (80:20:0.1 v/v/v) | 10 mM Ammonium Acetate in Water:Methanol (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25°C | 30°C |

| Detection | UV at 220 nm | UV at 220 nm |

| Retention Time (Enantiomer 1) | ~8.5 min | ~10.2 min |

| Retention Time (Enantiomer 2) | ~10.1 min | ~12.5 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Note: These are example conditions and will require optimization.

Workflow Diagram:

Caption: Workflow for Chiral HPLC Method Development.

References

Application Note: Chiral HPLC Analysis of 2-amino-2-(4-ethylphenyl)acetic acid

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-amino-2-(4-ethylphenyl)acetic acid is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides methodologies for the chiral separation and quantification of this compound.

Introduction

2-amino-2-(4-ethylphenyl)acetic acid is a chiral carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The stereoisomeric form of such intermediates is of paramount importance, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles. Consequently, the development of precise and reliable analytical methods for the enantiomeric separation and quantification of 2-amino-2-(4-ethylphenyl)acetic acid is fundamental for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely adopted technique for the analysis of chiral molecules, offering high resolution and sensitivity.[1]

This application note outlines a chiral HPLC method for the effective separation and quantification of the enantiomers of 2-amino-2-(4-ethylphenyl)acetic acid. The primary method described utilizes a chiral stationary phase (CSP) for the direct resolution of the enantiomers, which advantageously simplifies the sample preparation process and circumvents potential complications arising from derivatization reactions. Additionally, an alternative indirect approach is presented, which involves pre-column derivatization with a chiral agent like Marfey's reagent to form diastereomers that can be separated on a conventional achiral column.[2]

Experimental Protocols

1. Direct Chiral Separation Method

This protocol details the direct analysis of enantiomers using a chiral stationary phase.

Instrumentation and Materials:

-

HPLC system equipped with a UV detector

-

Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm)

-

Data acquisition and processing software

-

Analytical balance

-

Standard laboratory volumetric glassware

-

0.45 µm syringe filters

-

Reference standards of (R)- and (S)-2-amino-2-(4-ethylphenyl)acetic acid

-

HPLC grade solvents: Acetonitrile, Methanol, Water

-

Mobile phase additives: Formic acid, Trifluoroacetic acid (TFA)

Standard and Sample Preparation:

-

Standard Preparation: Prepare individual stock solutions of the (R)- and (S)-enantiomers of 2-amino-2-(4-ethylphenyl)acetic acid in the mobile phase at a concentration of 1 mg/mL. A racemic standard can be prepared by mixing equal volumes of the individual enantiomer stock solutions. A series of calibration standards should be prepared by diluting the stock solutions to the desired concentration range.

-

Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a known concentration. The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3]

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase | A mixture of Water, Methanol, and Formic Acid (composition to be optimized for best resolution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Analytical Procedure:

-

System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is observed.

-

Calibration: Inject the prepared calibration standards, starting from the lowest concentration. Construct a calibration curve by plotting the peak area against the concentration for each enantiomer and determine the linearity (R²).

-

Sample Analysis: Inject the prepared sample solution. Identify the enantiomer peaks by comparing their retention times with the standards.